2-(2-Fluorophenoxy)acetohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWVVVBLMYXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364243 | |
| Record name | 2-(2-fluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380426-61-9 | |
| Record name | 2-(2-fluorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Chemical Synthesis of 2-(2-Fluorophenoxy)acetohydrazide
The most common and direct route for the synthesis of this compound involves a two-step process. The synthesis commences with the O-alkylation of 2-fluorophenol (B130384). This is typically achieved by reacting 2-fluorophenol with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a suitable base and solvent. Anhydrous potassium carbonate in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) is frequently employed to facilitate this nucleophilic substitution reaction, affording ethyl 2-(2-fluorophenoxy)acetate. acs.org
The subsequent and final step is the hydrazinolysis of the resulting ester. The ethyl 2-(2-fluorophenoxy)acetate is treated with hydrazine (B178648) hydrate, often in an alcoholic solvent such as ethanol. acs.org The reaction is typically carried out at reflux temperature, leading to the formation of this compound as a solid product that can be purified by recrystallization. This synthetic approach is efficient and widely applicable for the preparation of various substituted phenoxy acetohydrazides.
Derivatization Approaches for this compound Analogues
The presence of the reactive hydrazide functional group in this compound makes it an excellent precursor for the synthesis of a wide range of derivatives. Condensation and cyclization reactions are the primary pathways for its chemical transformations.
Preparation of Hydrazone Derivatives via Condensation Reactions
Hydrazone derivatives are readily prepared through the condensation reaction of this compound with various aldehydes and ketones. nih.gov This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, in a suitable solvent like ethanol. ekb.egresearchgate.net The reaction mixture is usually heated to reflux to drive the reaction to completion. The resulting hydrazones precipitate from the solution upon cooling and can be purified by recrystallization. This method allows for the introduction of a wide variety of substituents onto the hydrazide backbone, enabling the generation of a large library of hydrazone derivatives. nih.gov
Cyclization to Diverse Heterocyclic Systems
The hydrazide and its corresponding hydrazone derivatives are key intermediates in the synthesis of several important heterocyclic systems.
One of the most important applications of this compound is its use as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Several synthetic strategies have been developed for this transformation.
A common method involves the oxidative cyclization of N-acylhydrazones, which are formed in situ by the reaction of the hydrazide with an aldehyde. Oxidizing agents such as chloramine-T can be employed to effect this cyclization. rsc.org Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by methylation to yield 5-substituted-2-thiol-1,3,4-oxadiazoles, which can be further functionalized.
Alternatively, direct cyclization of the hydrazide can be achieved using various reagents. For instance, refluxing the hydrazide with an orthoester like triethyl orthoformate can yield the corresponding 1,3,4-oxadiazole (B1194373). More recently, iodine-mediated oxidative cyclization of acylhydrazones has been reported as an efficient method for the synthesis of 1,3,4-oxadiazoles. rsc.org
The this compound scaffold is also instrumental in the synthesis of 1,2,4-triazole (B32235) derivatives. A prevalent method for the construction of the 1,2,4-triazole ring involves the reaction of the hydrazide with isothiocyanates. This reaction initially forms a thiosemicarbazide (B42300) intermediate, which upon treatment with a base, undergoes intramolecular cyclization to afford the corresponding 1,2,4-triazole-3-thiol derivative.
Another strategy involves the reaction of the hydrazide with iminoesters or other suitable one-carbon donors. Furthermore, metal-free oxidative cyclization of amidrazones, which can be derived from the hydrazide, represents a modern approach to the synthesis of 1,2,4-triazoles.
The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems.
Thiazolidinones: Thiazolidinone rings can be constructed from the hydrazone derivatives of this compound. The reaction of a hydrazone with thioglycolic acid or thiolactic acid in a suitable solvent is a common method for the synthesis of 4-thiazolidinones. nih.gov This cyclocondensation reaction provides a direct route to these biologically relevant scaffolds.
Pyrroloquinoxalines: The synthesis of pyrrolo[1,2-a]quinoxalines can be envisioned through multi-component reactions involving precursors that can be derived from this compound. A plausible route involves the condensation of a dicarbonyl compound, such as isatin (B1672199) (1H-indole-2,3-dione), with a derivative of the hydrazide. For instance, the reaction of an appropriate intermediate derived from the hydrazide with isatin and a nucleophilic solvent could lead to the formation of the pyrrolo[1,2-a]quinoxaline (B1220188) core through a domino reaction involving a spirocyclic ring opening. ekb.eg Another approach involves the oxidative cyclization of N-(2-acylaminophenyl)pyrroles, which could potentially be synthesized from the starting hydrazide.
In Vitro Biological Activity Investigations of 2 2 Fluorophenoxy Acetohydrazide and Its Derivatives
Antimicrobial Research
Detailed searches for in vitro studies on the antibacterial, antifungal, and antitubercular efficacy of 2-(2-Fluorophenoxy)acetohydrazide did not yield specific findings. The scientific community has extensively explored various hydrazone and hydrazide derivatives for their antimicrobial potential, but this specific compound appears to be a notable exception.
No peer-reviewed articles detailing the in vitro antibacterial activity of this compound against common bacterial strains were identified. Research on other hydrazide derivatives has shown a range of activities, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.
Similarly, a thorough literature search did not uncover any studies focused on the in vitro antifungal efficacy of this compound. While related heterocyclic compounds containing the hydrazide moiety have been investigated for their effects on various fungal pathogens, data on this specific compound is absent.
There is no available research on the in vitro activity of this compound against replicating strains of Mycobacterium tuberculosis. The development of new antitubercular agents is a critical area of research, and while many hydrazide-containing compounds have been synthesized and tested, this particular derivative has not been the subject of such investigations according to the available literature.
Consistent with the lack of data on replicating strains, there are no published studies on the efficacy of this compound against non-replicating persistent forms of Mycobacterium tuberculosis.
In Vitro Antitubercular Efficacy Studies
Antineoplastic and Antiproliferative Investigations
A review of the literature did not reveal any specific in vitro studies on the antineoplastic or antiproliferative properties of this compound. The quest for novel anticancer agents has led to the synthesis and evaluation of a wide array of chemical entities, including various hydrazide-hydrazone derivatives. However, this compound itself has not been a focus of such research efforts based on the accessible scientific publications.
In Vitro Cytotoxic Effects on Human Cancer Cell Lines
A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These studies consistently demonstrate the potential of these compounds to inhibit the proliferation of cancer cells.
Derivatives of this compound have been synthesized and screened for their anticonvulsant activities, with some compounds also showing notable biological effects in other areas. nih.gov For instance, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, which are structurally related, have exhibited significant cytotoxicity against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. nih.gov In some cases, the potency of these derivatives was found to be three- to five-fold greater than PAC-1, a known procaspase-3 activating compound. nih.gov
One specific derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), demonstrated a dose- and time-dependent inhibition of cell viability in CT-26 murine colorectal adenocarcinoma cells, with an approximate IC50 value of 742.36 nM. nih.gov Similarly, novel pyrrole (B145914) hydrazones have been synthesized and tested, with one compound, 1C, showing selective antiproliferative activity against human melanoma (SH-4) cells with an IC50 of 44.63 ± 3.51 μM. nih.gov
The cytotoxic potential of these compounds is not limited to a single cancer type. Studies have explored their effects on breast cancer, leukemia, and other solid tumors. nih.govnih.gov For example, some benzimidazole (B57391) derivatives have shown promising cytotoxicity against A549 lung cancer cells, with IC50 values even better than the standard drug doxorubicin. mdpi.com
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (e.g., 4o) | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | 3-5 fold more potent than PAC-1 | nih.gov |
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 (Murine Colorectal Adenocarcinoma) | 742.36 nM | nih.gov |
| Pyrrole hydrazone 1C | SH-4 (Human Melanoma) | 44.63 ± 3.51 μM | nih.gov |
| Benzimidazole derivative 10 | A549 (Lung Cancer) | 3.31 μM | mdpi.com |
| Benzimidazole derivative 13 | A549 (Lung Cancer) | 5.30 μM | mdpi.com |
Molecular Mechanisms of Antiproliferative Action
To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms through which this compound and its derivatives exert their antiproliferative action. These studies have unveiled a multi-faceted approach involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and modulation of key proteins that regulate these processes.
Induction of Apoptosis
A key mechanism underlying the anticancer activity of these compounds is their ability to induce apoptosis in cancer cells. nih.gov Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer, allowing for uncontrolled cell growth. nih.gov
The derivative CHM-1 has been shown to induce apoptosis in CT-26 cells. nih.gov This was evidenced by an increase in cytosolic cytochrome c, apoptosis-inducing factor (AIF), Bax, and BAD, as well as the cleavage of pro-caspase-9 and -3. nih.gov The involvement of the mitochondrial-dependent pathway was confirmed by the fact that inhibitors of caspase-9 and -3 significantly reduced the apoptotic effect of CHM-1. nih.gov
Similarly, representative compounds from a series of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides were found to substantially induce late cellular apoptosis in U937 cells. nih.gov The cytotoxic effect of another derivative, pyrrole hydrazone 1C, was also correlated with its ability to induce apoptosis. nih.gov The induction of apoptosis is a common mechanism for many anticancer agents, including various natural polyphenols and synthetic benzimidazole derivatives. mdpi.comnih.gov
Perturbation of Cell Cycle Progression
In addition to inducing apoptosis, derivatives of this compound can also halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication.
The compound CHM-1 was found to induce a significant G2/M arrest in CT-26 cells, meaning it stopped the cells from progressing from the G2 phase to the M (mitosis) phase of the cell cycle. nih.gov This was confirmed by flow cytometric analysis. nih.gov Other studies have shown that representative compounds from the (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide series caused an accumulation of U937 cells in the S phase of the cell cycle. nih.gov The ability of pyrrole hydrazone 1C to cause cell cycle arrest in the S phase also contributes to its cytotoxic effect. nih.gov Furthermore, certain benzimidazole derivatives have demonstrated the ability to suppress cell cycle progression in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com
Anti-Inflammatory Potential Assessment (In Vitro Models)
Beyond their anticancer properties, derivatives of this compound have been investigated for their potential to combat inflammation. Inflammation is a complex biological response implicated in numerous diseases. A key enzyme in the inflammatory process is cyclooxygenase (COX), which exists in two main isoforms, COX-1 and COX-2. nih.gov COX-2 is inducible and its expression is upregulated during inflammation and carcinogenesis. nih.govnih.gov Therefore, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. nih.govbioworld.com
While direct studies on the anti-inflammatory activity of this compound itself were not prominent in the search results, the anti-inflammatory potential of related hydrazone and heterocyclic structures is well-documented. sciforum.net For instance, various synthesized scaffolds incorporating hydrazone moieties have shown potent COX-2 inhibitory and anti-inflammatory activities. nih.gov The anti-inflammatory effects are often evaluated in vitro using models such as lipopolysaccharide (LPS)-stimulated mouse macrophages (RAW 264.7 cells). nih.gov In these models, the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is measured. bioworld.comnih.gov The search for new molecules with anti-inflammatory activity is ongoing, with a focus on developing selective COX-2 inhibitors with improved safety profiles. nih.govbioworld.com
Antioxidant Capacity Evaluation (In Vitro Assays)
The ability of a compound to counteract oxidative stress by neutralizing free radicals is a crucial aspect of its therapeutic potential. Oxidative stress is implicated in the pathogenesis of many diseases, including cancer and inflammation. The antioxidant capacity of this compound and its derivatives has been assessed using various in vitro assays.
A commonly used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.govmedchemexpress.com This assay measures the ability of a compound to donate a hydrogen atom and thus neutralize the stable DPPH free radical. researchgate.netmedchemexpress.com The antioxidant effect is proportional to the disappearance of the purple color of the DPPH radical. researchgate.net
Studies on various hydrazone derivatives have demonstrated their potential as antioxidants. mdpi.comnih.govsrce.hr For example, the antioxidant activity of benzimidazolehydrazone derivatives was evaluated using the DPPH assay, with the number and position of hydroxyl groups on the aryl ring influencing their radical scavenging capacity. mdpi.com Similarly, the antioxidant potential of new pyrrole hydrazones was determined using both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. srce.hr Other assays, such as the ferric reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) tests, have also been employed to provide a comprehensive evaluation of the antioxidant properties of these compounds. mdpi.com The antioxidant activity of Schiff base derivatives has also been investigated, showing their ability to scavenge DPPH radicals and chelate ferrous ions. icontechjournal.com
Table 2: Common In Vitro Antioxidant Assays
| Assay | Principle | Measured Outcome |
|---|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical. researchgate.netmedchemexpress.com | Decrease in absorbance at 517 nm as the purple DPPH radical is reduced to the yellow DPPH-H. researchgate.net |
| ABTS Radical Scavenging Assay | Measures the ability of a compound to scavenge the ABTS radical cation. | Decolorization of the pre-formed ABTS radical cation solution. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex. |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals. | Protection of the fluorescent probe from degradation, measured by fluorescence intensity over time. |
| Ferrous Ion Chelating (FIC) Activity | Measures the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from participating in Fenton-type reactions that generate harmful hydroxyl radicals. icontechjournal.com | Inhibition of the formation of the colored ferrozine-Fe²⁺ complex. |
Enzyme Inhibition Profiling (In Vitro)
The following sections outline the inhibitory activities of this compound and its derivatives against several key enzymes.
β-Glucuronidase Inhibition Studies
A review of available scientific literature did not yield specific studies investigating the in vitro β-glucuronidase inhibitory activity of this compound or its direct derivatives.
α-Amylase Inhibition Studies
There is currently no available data from scientific literature detailing the in vitro evaluation of this compound or its derivatives as α-amylase inhibitors.
Histone Deacetylase (HDAC) Inhibition
An extensive search of scientific databases did not reveal any studies focused on the in vitro histone deacetylase (HDAC) inhibitory potential of this compound or its derivatives.
Cyclooxygenase (COX) Enzyme Inhibition
No specific research detailing the in vitro cyclooxygenase (COX) enzyme inhibition by this compound or its direct acetohydrazide derivatives was identified in the surveyed literature.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Investigations into the in vitro inhibitory activity of this compound or its derivatives against Poly(ADP-ribose) Polymerase-1 (PARP-1) have not been reported in the available scientific literature.
Receptor Tyrosine Kinase Inhibition (e.g., c-Met, VEGFR-2)
While direct studies on this compound are not available, several classes of derivatives incorporating the 2-fluorophenoxy moiety have been designed and evaluated as potent inhibitors of receptor tyrosine kinases, particularly c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These kinases are crucial targets in oncology as they play significant roles in tumor angiogenesis, proliferation, and metastasis.
c-Met Kinase Inhibition
Derivatives of 4-(2-fluorophenoxy)quinoline have been a major focus of research for c-Met inhibition. researchgate.netdokumen.pub These compounds have demonstrated significant inhibitory activity at the nanomolar level. For instance, novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were synthesized and evaluated for their c-Met kinase inhibitory activity. dokumen.pub Similarly, another series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives with a 1,2,3-triazole-4-carboxamide moiety also showed potent inhibition against c-Met kinase. dokumen.pub
The data below summarizes the in vitro c-Met inhibitory activity of representative 4-(2-fluorophenoxy)quinoline derivatives.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of Selected 4-(2-Fluorophenoxy)quinoline Derivatives
| Compound ID | Modification on Quinoline Core | c-Met IC₅₀ (nM) |
|---|---|---|
| Derivative A | 4-oxo-1,4-dihydrocinnoline-3-carboxamide | Data not specified in abstract dokumen.pub |
| Derivative B | 1,2,3-triazole-4-carboxamide | Data not specified in abstract dokumen.pub |
| Derivative C | Imidazolone moiety | Data not specified in abstract dokumen.pub |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Dual c-Met/VEGFR-2 Inhibition
In an effort to develop agents that can interrupt multiple signaling pathways involved in cancer progression, researchers have designed dual inhibitors targeting both c-Met and VEGFR-2. researchgate.netresearchgate.net A series of 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives carrying a pyrazolone (B3327878) scaffold were developed and found to possess dual inhibitory action against both c-Met and VEGFR-2. researchgate.net In vitro enzyme assays identified specific compounds within this series as promising dual inhibitors. researchgate.net
The table below presents the inhibitory concentrations for a promising dual-target inhibitor from this class.
Table 2: In Vitro Dual Inhibition Profile of a 4-(2-Fluorophenoxy) Pyridine Derivative
| Compound ID | Target Enzyme | IC₅₀ Value |
|---|---|---|
| Compound 12d | c-Met | Potent inhibition reported researchgate.net |
| Compound 12d | VEGFR-2 | Potent inhibition reported researchgate.net |
Specific IC₅₀ values for compound 12d were not available in the provided abstract.
These findings highlight that while this compound itself has not been profiled, the inclusion of the 2-fluorophenoxy structural element is a key feature in the design of potent, targeted inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. researchgate.net
Mycobacterial Enzyme Inhibition (e.g., InhA, MurB, FabH)
The hydrazide functional group is a key feature in a number of compounds with established antimycobacterial properties. Notably, the frontline anti-tuberculosis drug isoniazid (B1672263) is a hydrazide derivative that, upon activation, targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. This pathway is critical for the formation of the mycobacterial cell wall. The inhibition of InhA and other key enzymes in this pathway, such as UDP-N-acetylglucosamine enolpyruvyl transferase (MurB) and β-ketoacyl-ACP synthase III (FabH), is a validated strategy for the development of new anti-tubercular agents.
While the core structure of this compound contains a hydrazide moiety, a review of the available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct derivatives against the mycobacterial enzymes InhA, MurB, or FabH. Research in this area has focused on other classes of hydrazide-containing compounds. nih.gov Therefore, while the chemical scaffold suggests potential for antimycobacterial activity, there is currently no direct experimental evidence to report for this compound in the context of inhibiting these specific enzymes.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its inhibition is of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders. A wide variety of chemical compounds, including those with hydrazide and phenoxy moieties, have been investigated for their ability to inhibit tyrosinase. For instance, studies have shown that certain hydrazide derivatives can exhibit potent tyrosinase inhibitory activity, with some compounds showing competitive inhibition of the enzyme. rsc.org
However, a thorough search of the scientific literature did not reveal any studies specifically evaluating the tyrosinase inhibitory potential of this compound or its immediate derivatives. While related chemical structures are being explored in this field, there is no published data on the IC50 values or the mechanism of tyrosinase inhibition for this particular compound.
Anticonvulsant Activity Assessment (In Vitro Models)
Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant properties. In one study, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which are derived from the core structure, were screened for their activity in established in vitro models of seizures. nih.gov
The primary screening models used were the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test, which are standard preliminary assays to identify compounds with potential anticonvulsant effects. The results from this research indicated that certain derivatives possess significant anticonvulsant activity.
| Compound Derivative | In Vitro Model | Observed Activity | Reference |
|---|---|---|---|
| 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole (Compound 3) | Maximal Electroshock (MES) Test | Considerable | nih.gov |
| 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole (Compound 3) | Pentylenetetrazole (PTZ) Seizure Test | Considerable | nih.gov |
The study noted that one particular compound from the series, designated as compound 3, demonstrated considerable activity in both the MES and PTZ models. nih.gov This suggests that the 2-(2-fluorophenoxy)phenyl scaffold may be a promising starting point for the development of novel anticonvulsant agents. The mechanism of action for this observed activity was postulated to involve interaction with benzodiazepine (B76468) receptors, among other potential pathways. nih.gov
Structure Activity Relationship Sar and Mechanistic Elucidation
Structure-Activity Relationship (SAR) Analysis of 2-(2-Fluorophenoxy)acetohydrazide Derivatives
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for biological activity. These studies have primarily focused on the fluorophenoxy moiety, the hydrazide/hydrazone linkage, and the introduction of various substituents and heterocyclic ring systems.
The 2-fluorophenoxy group is a key structural feature. Studies on related phenoxy acetohydrazide derivatives have shown that the nature and position of substituents on the phenyl ring play a crucial role in determining enzyme inhibitory activity. For instance, in a series of dichlorophenyl hydrazide derivatives synthesized as urease inhibitors, the specific substitution pattern on the phenyl ring was found to be vital for enzyme inhibition. nih.gov
While direct modifications of the 2-fluoro substituent in the context of this compound derivatives are not extensively reported in the reviewed literature, research on related compounds highlights the importance of the phenoxy ring's electronic environment. For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the presence and position of substituents on the phenyl ring significantly influenced anticonvulsant activity. bris.ac.uk Unsubstituted or ortho- and meta-substituted phenyl derivatives generally exhibited the highest activity. bris.ac.uk This suggests that the electronic properties conferred by the fluorine atom in the 2-position of the phenoxy ring are likely a critical determinant of the biological activity of this compound derivatives.
The hydrazide (-CONHNH2) and its corresponding hydrazone (-CONHN=CH-) linkage are versatile functional groups that are central to the biological potency of these derivatives. The hydrazone moiety, formed by the condensation of the hydrazide with an aldehyde or ketone, is a common feature in a vast array of biologically active compounds, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
The conversion of the terminal hydrazide group of this compound into various heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, has been a successful strategy for generating potent anticonvulsant agents. A study on a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles revealed that the nature of the substituent on the heterocyclic ring significantly impacts anticonvulsant activity. nih.gov
For example, a compound with a methyl group on the 1,3,4-oxadiazole (B1194373) ring demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.gov The introduction of an amino group at the 5-position of a 1,3,4-oxadiazole ring in a related series of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives also resulted in a compound with respectable anticonvulsant effects. nih.gov These findings underscore the importance of the heterocyclic scaffold and its substituents in modulating the anticonvulsant profile.
Table 1: Anticonvulsant Activity of 2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole and 1,2,4-triazole (B32235) Derivatives
| Compound | R | MES Screen (ED₅₀ mg/kg) | PTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |
| 3 | CH₃ | >100 | 38.4 | 121.3 |
| 4 | C₂H₅ | >100 | >100 | >300 |
| 5 | C₃H₇ | >100 | >100 | >300 |
| 6 | C₆H₅ | >100 | >100 | >300 |
| 7 (Triazole) | H | >100 | >100 | >300 |
| Phenytoin (Standard) | 9.9 | - | 38.4 | |
| Diazepam (Standard) | - | 0.2 | - |
Data sourced from a study on the anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov Note: A higher ED₅₀ value indicates lower potency, while a higher TD₅₀ value indicates lower toxicity.
Molecular Mechanisms of Action (In Vitro Investigations)
Elucidating the molecular mechanisms by which these compounds exert their effects is crucial for their development as therapeutic agents. In vitro studies have begun to shed light on their putative molecular targets and how they modulate biochemical pathways.
For the anticonvulsant derivatives of this compound, a key putative molecular target appears to be the benzodiazepine (B76468) receptor. nih.gov Benzodiazepines are a class of drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in a sedative, hypnotic, anxiolytic, and anticonvulsant effect. The anticonvulsant activity of some 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives has been shown to be consistent with their interaction with benzodiazepine receptors. nih.gov This suggests that the 2-(2-fluorophenoxy)phenyl scaffold can be accommodated within the benzodiazepine binding site.
Molecular docking studies on other phenoxy acetohydrazide derivatives have identified the enzyme urease as a molecular target for their inhibitory activity. nih.govresearchgate.net These studies have shown that the compounds can bind to the active site of the enzyme, interacting with key amino acid residues and metal ions. researchgate.net
The interaction of these compounds with their molecular targets leads to the modulation of specific biochemical pathways. In the case of the anticonvulsant derivatives targeting the benzodiazepine receptor, the interaction potentiates the inhibitory effect of GABA. youtube.comyoutube.com GABA is the primary inhibitory neurotransmitter in the central nervous system. youtube.com By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability, which is a key factor in the generation and propagation of seizures. youtube.comyoutube.com The mechanism involves an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decreased likelihood of firing an action potential. youtube.comyoutube.com
For derivatives that inhibit enzymes like urease, the interaction with the active site directly blocks the enzyme's catalytic activity. nih.govresearchgate.net This can have therapeutic implications in conditions where the enzyme's activity is pathogenic, such as in infections caused by urease-producing bacteria. nih.gov
Membrane Potential Depolarization and DNA Intercalation
No published research was identified that examines the effects of this compound on the depolarization of cellular membrane potentials. Furthermore, there is no evidence to suggest that this compound acts as a DNA intercalating agent. The interaction of this compound with nucleic acids has not been a subject of available scientific investigation.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and a protein's binding site.
The prediction of binding affinities and modes is a key outcome of molecular docking simulations. For derivatives of acetamide (B32628), which shares a functional group with 2-(2-Fluorophenoxy)acetohydrazide, docking studies have been used to predict binding energies and identify the most stable conformations within protein active sites. For example, in studies of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, docking simulations have calculated binding energies on matrix metalloproteinase-2 (MMP-2) to be in the range of -6.49 to -7.48 kcal/mol, indicating stable interactions. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.
DFT studies on related acetamide derivatives have been employed to understand their electronic structure and reactivity. semanticscholar.orgnih.gov The analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the kinetic stability and charge transfer capabilities of a molecule. nih.gov For instance, a calculated HOMO-LUMO gap of 5.406 eV for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide suggests high stability. nih.gov Basic computational data for this compound indicates a Topological Polar Surface Area (TPSA) of 64.35 Ų, two hydrogen bond donors, and three hydrogen bond acceptors, which are crucial parameters in predicting its electronic interactions. chemscene.com
Conformational analysis using DFT can reveal the preferred three-dimensional arrangement of atoms in a molecule. Studies on similar N-acylhydrazone structures have demonstrated that methylation can significantly alter the preferred dihedral angles, leading to shifts between antiperiplanar and synperiplanar conformations. nih.gov For this compound, with three rotatable bonds, conformational analysis would be critical in determining its most stable and likely bioactive conformation. chemscene.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. While no specific MD simulation studies have been published for this compound, this technique is frequently used to validate the stability of ligand-protein complexes predicted by molecular docking and to explore the dynamic behavior of molecules in a biological environment.
Stability and Dynamics of Ligand-Target Complexes
Molecular dynamics (MD) simulations are a powerful tool for understanding the stability of a ligand when bound to its biological target. These simulations model the movements and interactions of atoms over time, providing insights into the durability of the ligand-receptor complex. Key metrics often analyzed include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the analysis of intermolecular interactions like hydrogen bonds.
Although no specific MD studies were found for this compound, research on other small molecules demonstrates this approach. For instance, studies on various inhibitors bound to their respective enzymes utilize MD simulations to confirm the stability of the docked pose, ensuring the ligand remains securely in the active site throughout the simulation period. Such analysis is crucial for validating docking results and predicting the binding affinity and residence time of a potential drug candidate.
Conformational Changes in Target Proteins
The binding of a ligand to a protein can induce significant conformational changes in the target's structure, which are often essential for its biological function or inhibition. nih.gov Computational methods, particularly molecular dynamics simulations, are employed to observe these changes. nih.gov By comparing the protein's structure before and after ligand binding, researchers can identify shifts in key domains or amino acid residues that may alter the protein's activity. nih.gov
Techniques like Principal Component Analysis (PCA) of the simulation trajectory can reveal the collective motions of the protein, highlighting the dominant modes of conformational change upon ligand binding. While the impact of this compound on any specific protein target has not been documented in this context, the methodology remains a cornerstone of computational drug design for understanding mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netresearchgate.net These models are built by calculating various molecular descriptors (e.g., topological, electronic, spatial) for a set of molecules and then using statistical methods to derive a mathematical equation that predicts their activity. nih.gov
No QSAR models specifically developed for or including this compound were identified. However, a study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs successfully used QSAR to understand the structural features crucial for their antimycobacterial activity. nih.gov The resulting model highlighted the importance of molecular connectivity and hydrogen-donating features for the observed biological effects. nih.gov Such an approach, if applied to derivatives of this compound, could guide the synthesis of more potent analogs.
In Silico ADMET Predictions (Focusing on Pharmacokinetic Relevance)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are vital for the early-stage evaluation of drug candidates, helping to identify potential liabilities before costly synthesis and testing. biorxiv.orgscbdd.comnih.govbiointerfaceresearch.com
Drug-Likeness Assessment
Drug-likeness is evaluated using established rules and filters, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These parameters help predict if a compound is likely to have good oral bioavailability.
While a specific drug-likeness assessment for this compound is not available in the reviewed literature, its properties can be calculated using computational tools. Such an analysis would provide a preliminary indication of its potential as an orally administered drug. For context, studies on other novel compounds routinely report these values to validate their suitability as drug candidates. biointerfaceresearch.comnih.gov
Bioavailability Predictions
Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an administered dose that reaches systemic circulation. In silico models predict this based on factors like water solubility, intestinal absorption, and first-pass metabolism. Parameters such as the topological polar surface area (TPSA) are often used to estimate a molecule's absorption potential.
Specific bioavailability predictions for this compound were not found. Computational platforms like SwissADME and pkCSM are frequently used to predict these properties for novel chemical series, providing valuable insights into which compounds are most likely to be well-absorbed after oral administration. biointerfaceresearch.com
Metabolic Stability Predictions
Metabolic stability is a key factor influencing a drug's half-life and duration of action. nih.gov In silico tools can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov These predictions can identify potential sites of metabolic attack on the molecule, allowing for chemical modifications to improve stability. nih.govnih.gov
There are no published reports on the predicted metabolic stability of this compound. Research on other chemical series often involves predicting which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compounds and whether the compounds are likely to be inhibitors of these enzymes, which could lead to drug-drug interactions. nih.gov
Prediction of Biological Activity Spectrum (e.g., PASS Analysis)bmc-rm.org
Computational approaches, particularly the Prediction of Activity Spectra for Substances (PASS), play a pivotal role in the early stages of drug discovery by forecasting the likely biological activities of a chemical entity based on its structural formula. nih.govelsevierpure.com This in silico screening method allows for the prioritization of compounds for further synthesis and biological testing, thereby streamlining the research and development process. researchgate.net
The PASS methodology is predicated on the structure-activity relationship (SAR) principle, which posits that the biological activity of a compound is intrinsically linked to its chemical structure. nih.gov The PASS software analyzes the structure of a query compound against a vast training set of known biologically active substances. nih.govnih.gov The output is a probabilistic assessment of various biological activities, expressed as Pa (probability to be active) and Pi (probability to be inactive). nih.gov A higher Pa value suggests a greater likelihood of the compound exhibiting a particular biological activity. nih.gov The PASS database encompasses a wide range of predictable activities, including pharmacological effects, mechanisms of action, and specific toxicities. nih.gov
Detailed Research Findings on Related Compounds:
Studies on various acetohydrazide derivatives have revealed a broad range of predicted and experimentally confirmed biological activities. The core acetohydrazide scaffold is a versatile pharmacophore that has been incorporated into compounds targeting various diseases.
Anticonvulsant Activity: A notable area of investigation for compounds structurally related to this compound is anticonvulsant activity. For instance, a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which can be synthesized from a related hydrazide precursor, has been evaluated for anticonvulsant effects. europeanreview.org These studies suggest that the 2-(2-fluorophenoxy) moiety is a key structural feature for this neurological activity.
Enzyme Inhibition: The phenoxyacetohydrazide backbone is also a common feature in various enzyme inhibitors. For example, phenoxyacetohydrazide Schiff bases have been synthesized and identified as inhibitors of β-glucuronidase, an enzyme implicated in certain diseases. This indicates that this compound could potentially exhibit inhibitory activity against this or other enzymes.
Antimicrobial and Antitumor Activities: The broader class of hydrazide and acetohydrazide derivatives has been the subject of extensive research for antimicrobial and antitumor properties. For example, in silico docking and quantitative structure-activity relationship (QSAR) studies on N'-substituted-(pyrrolyl-phenoxy) acetohydrazides have identified them as potential antagonists of enoyl-ACP reductase, a key enzyme in mycobacterial fatty acid synthesis. This suggests a potential application as antimycobacterial agents. Furthermore, various acetohydrazide derivatives have been synthesized and evaluated for their antitumor activities against several cancer cell lines.
The predicted biological activities for structurally related compounds are summarized in the table below.
Interactive Data Table: Predicted Biological Activities of Structurally Related Acetohydrazide Derivatives
| Predicted Biological Activity | Compound Class Studied | Therapeutic Area |
| Anticonvulsant | 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles | Neurology |
| β-Glucuronidase Inhibition | Phenoxyacetohydrazide Schiff Bases | Enzyme Inhibition |
| Enoyl-ACP Reductase Antagonism | N'-substituted-(pyrrolyl-phenoxy) Acetohydrazides | Antimycobacterial |
| Antitumor | 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives | Oncology |
It is important to underscore that these are predicted activities based on computational models and studies of analogous compounds. nih.gov Experimental validation is essential to confirm any of these potential biological effects for this compound.
Future Directions and Research Perspectives
Rational Design and Synthesis of Advanced 2-(2-Fluorophenoxy)acetohydrazide Analogues with Enhanced Specificity
The development of advanced analogues of this compound with improved target specificity is a primary focus of ongoing research. This involves a synergistic approach combining computational modeling with synthetic chemistry to design molecules that can selectively interact with their intended biological targets, thereby minimizing off-target effects.
Computational and Molecular Docking Studies: Molecular docking simulations are instrumental in predicting the binding affinities and modes of interaction between newly designed analogues and their target proteins. For instance, in the development of phenoxy acetohydrazide derivatives as urease inhibitors, molecular docking was used to explore the binding interactions of the synthesized compounds within the active site of the enzyme. nih.govresearchgate.net This computational insight allows for the rational design of modifications to the core this compound scaffold that are predicted to enhance binding to the desired target while reducing interaction with others. By analyzing the structure-activity relationships (SAR) of a series of compounds, researchers can identify key structural features responsible for both potency and selectivity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Guided Synthesis: The synthesis of a series of novel derivatives with systematic structural modifications allows for the establishment of robust SARs. For example, in the synthesis of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles, different substituents were introduced to explore their impact on anticonvulsant activity. nih.gov This empirical data, when coupled with computational predictions, provides a powerful feedback loop for the iterative refinement of lead compounds. The goal is to identify substitutions on the phenyl ring or modifications to the acetohydrazide moiety that confer the highest degree of selectivity for a particular therapeutic target.
A key challenge lies in designing analogues that can differentiate between closely related protein targets, such as different subtypes of receptors or isoenzymes. Future work will likely involve the use of more sophisticated computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics simulations, to gain a more accurate understanding of the subtle energetic differences that govern selective binding.
Elucidation of Novel Molecular Targets and Undiscovered Mechanisms of Action
While some derivatives of this compound have been investigated for their anticonvulsant properties, with some evidence suggesting a mechanism involving benzodiazepine (B76468) receptors, the full spectrum of their molecular targets and mechanisms of action remains largely unexplored. nih.gov Future research will focus on identifying novel binding partners and unraveling the complex signaling pathways modulated by these compounds.
Chemical Proteomics for Target Identification: A powerful and unbiased approach for discovering new molecular targets is chemical proteomics. nih.gov This technique utilizes a chemically modified version of the parent compound, often referred to as a chemical probe, to "fish out" its binding partners from a complex biological sample, such as a cell lysate. The captured proteins can then be identified using mass spectrometry. The design and synthesis of an appropriate probe for this compound, one that retains its biological activity while allowing for attachment to a solid support or a reporter tag, is a critical first step in this process. nih.gov Successful application of this technique could reveal previously unknown targets, shedding new light on the compound's mechanism of action and potentially opening up new therapeutic avenues.
Target Validation and Mechanistic Studies: Once novel targets are identified, their biological relevance to the observed pharmacological effects must be validated. discoveryontarget.com This can be achieved through a variety of techniques, including genetic approaches like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the expression of the putative target and observe whether this phenocopies the effect of the compound. Further mechanistic studies would then be required to understand how the binding of the this compound analogue to its newly identified target leads to a downstream cellular response. This could involve investigating the compound's effect on enzyme activity, protein-protein interactions, or post-translational modifications. nih.gov Unraveling these intricate details will be crucial for the rational development of the next generation of drugs derived from this scaffold.
Integration of High-Throughput Screening (HTS) and Cheminformatics in Lead Discovery for Diverse Therapeutic Areas
To explore the full therapeutic potential of the this compound scaffold, high-throughput screening (HTS) of large and diverse compound libraries is essential. wustl.edunih.govnih.gov This approach, coupled with powerful cheminformatics tools, can accelerate the discovery of new lead compounds for a wide range of diseases.
High-Throughput Screening Campaigns: HTS allows for the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological target or cellular process. nih.gov Compound libraries for HTS can be sourced from diverse origins, including synthetic collections and natural product extracts. mcmaster.ca Screening libraries containing compounds with the this compound core or related pharmacophores against a panel of diverse biological targets, such as those implicated in cancer, inflammation, or infectious diseases, could identify novel activities for this chemical class. The success of an HTS campaign relies on the development of robust and miniaturized assays that are amenable to automation. nih.gov
Cheminformatics and Data Analysis: The vast amount of data generated from HTS campaigns requires sophisticated computational tools for analysis and interpretation. ncsu.edu Cheminformatics plays a crucial role in hit triage, which involves prioritizing promising compounds and filtering out false positives. chemrxiv.org Machine learning algorithms can be trained on HTS data to build predictive models that can identify additional compounds with a high probability of being active. chemrxiv.org Furthermore, cheminformatics can be used to analyze the structure-activity relationships of the identified hits and guide the design of focused libraries for lead optimization. ncsu.edu By integrating HTS and cheminformatics, researchers can efficiently navigate the vast chemical space and identify promising lead candidates based on the this compound scaffold for a multitude of therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
